molecular formula C11H12O3 B13934661 2-[2-(2-Oxopropyl)phenyl]acetic acid

2-[2-(2-Oxopropyl)phenyl]acetic acid

Cat. No.: B13934661
M. Wt: 192.21 g/mol
InChI Key: XHMIPVSMLQCQOF-UHFFFAOYSA-N
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Description

2-[2-(2-Oxopropyl)phenyl]acetic acid is an organic compound that features a phenyl group substituted with an oxopropyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Oxopropyl)phenyl]acetic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of phenylacetic acid with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reaction mixture for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Oxopropyl)phenyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(2-Oxopropyl)phenyl]acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(2-Oxopropyl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The oxopropyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. Additionally, the phenylacetic acid moiety can modulate the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2-Oxopropyl)phenyl]acetic acid is unique due to the presence of both an oxopropyl group and a phenylacetic acid moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2-[2-(2-oxopropyl)phenyl]acetic acid

InChI

InChI=1S/C11H12O3/c1-8(12)6-9-4-2-3-5-10(9)7-11(13)14/h2-5H,6-7H2,1H3,(H,13,14)

InChI Key

XHMIPVSMLQCQOF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC=CC=C1CC(=O)O

Origin of Product

United States

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